molecular formula C20H28N2O3S B10964118 Methyl 3-{[cyclohexyl(cyclopropylcarbamothioyl)amino]methyl}-4-methoxybenzoate

Methyl 3-{[cyclohexyl(cyclopropylcarbamothioyl)amino]methyl}-4-methoxybenzoate

Cat. No.: B10964118
M. Wt: 376.5 g/mol
InChI Key: ZDEPWYSSFNAFHY-UHFFFAOYSA-N
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Description

METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoate core, followed by the introduction of the cyclohexyl and cyclopropylamino groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE exerts its effects depends on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE include other benzoate derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications.

Uniqueness

What sets METHYL 3-({CYCLOHEXYL[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-4-METHOXYBENZOATE apart is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

methyl 3-[[cyclohexyl(cyclopropylcarbamothioyl)amino]methyl]-4-methoxybenzoate

InChI

InChI=1S/C20H28N2O3S/c1-24-18-11-8-14(19(23)25-2)12-15(18)13-22(17-6-4-3-5-7-17)20(26)21-16-9-10-16/h8,11-12,16-17H,3-7,9-10,13H2,1-2H3,(H,21,26)

InChI Key

ZDEPWYSSFNAFHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN(C2CCCCC2)C(=S)NC3CC3

Origin of Product

United States

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